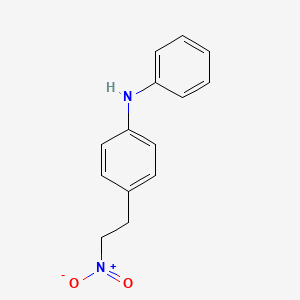

(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine

Description

(4-(2-Nitro-ethyl)-phenyl)-phenyl-amine is a phenyl-amine derivative featuring a nitro-ethyl substituent at the para position of the phenyl ring. This compound combines an electron-withdrawing nitro group (-NO₂) with an ethyl chain, which introduces steric bulk and moderate lipophilicity. For instance, phenyl-amine derivatives are critical in electro-optic materials due to their π-π interactions with liquid crystals and serve as ligands in asymmetric catalysis .

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-(2-nitroethyl)-N-phenylaniline |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |

InChI Key |

UVPJEUOCTBVBTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)CC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

The nitro-ethyl substituent distinguishes this compound from other phenyl-amine derivatives. Below is a comparative analysis with key analogs:

Key Research Findings

Electro-Optic Applications :

- Phenyl-amine dopants with nitro or hydroxyl groups enhance π-π interactions in liquid crystal (LC) mixtures, reducing clearing points (Tₙᵢ) and improving electro-optic responses . The nitro-ethyl group in the target compound may similarly strengthen host-guest interactions in LC systems.

Catalytic Activity :

- Electron-withdrawing substituents (e.g., -F in Ligand 5a) improve enantioselectivity in Cu-catalyzed nitroaldol reactions . The nitro group in the target compound could amplify such effects, though steric hindrance from the ethyl chain might require optimization.

Pharmaceutical Relevance :

- Chloro-nitro-phenyl-amine derivatives (e.g., N-(4-Chloro-2-nitrophenyl)aniline) are intermediates in drug synthesis . The nitro-ethyl analog may offer improved metabolic stability compared to chloro derivatives due to reduced electrophilicity.

Materials Science: Methoxy-substituted phenyl-amines (e.g., Spiro-OMeTAD) are widely used as HTLs in solar cells due to their balanced conductivity and band alignment .

Challenges :

- Nitro groups are prone to reduction under harsh conditions, necessitating careful selection of catalysts and solvents.

- Steric effects from the ethyl chain may slow reaction kinetics in coupling steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.